molecular formula C17H12ClN3O3 B14092744 3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B14092744
M. Wt: 341.7 g/mol
InChI Key: FEXXDVZRMKULIS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and reaction condition optimization to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C17H12ClN3O3/c1-24-11-6-7-12-13(8-11)19-15-14(12)20-17(23)21(16(15)22)10-4-2-9(18)3-5-10/h2-8,19H,1H3,(H,20,23)

InChI Key

FEXXDVZRMKULIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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